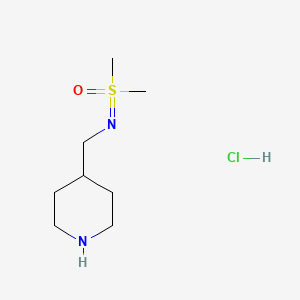
Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone hydrochloride is a chemical compound with the molecular formula C8H18N2OS.2ClH. It is also known by its IUPAC name, S-methyl-N-(piperidin-4-ylmethyl)methanesulfinamide dihydrochloride . This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone hydrochloride typically involves the reaction of piperidine derivatives with dimethyl sulfoxide (DMSO) under acidic conditions. The acid complex promotes the formation of the carbenium ion from DMSO via Pummerer fragmentation, leading to the formation of the desired compound . Hydrochloric acid acts as a chlorine source, forming three new bonds: C-N, C-C, and C-Cl .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanone group to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the sulfanone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones.
Sulfanone derivatives: Compounds with similar sulfanone groups but different substituents.
Uniqueness
Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone hydrochloride is unique due to its specific combination of piperidine and sulfanone moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H19ClN2OS |
|---|---|
Molecular Weight |
226.77 g/mol |
IUPAC Name |
dimethyl-oxo-(piperidin-4-ylmethylimino)-λ6-sulfane;hydrochloride |
InChI |
InChI=1S/C8H18N2OS.ClH/c1-12(2,11)10-7-8-3-5-9-6-4-8;/h8-9H,3-7H2,1-2H3;1H |
InChI Key |
JQKPUAFQVLIUAB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=NCC1CCNCC1)(=O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


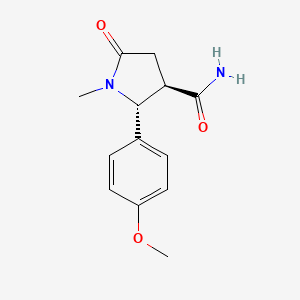
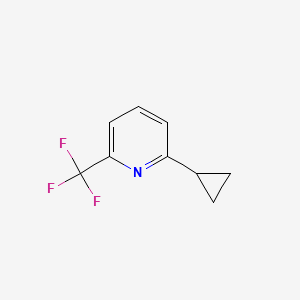
![7-Oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazine-6-carboxylic acid](/img/structure/B11718349.png)
![Diethyl [(hydroxyimino)bis(2,2,2-trichloroethane-1,1-diyl)]biscarbamate](/img/structure/B11718354.png)
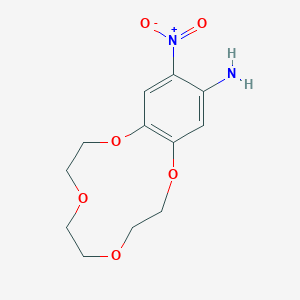



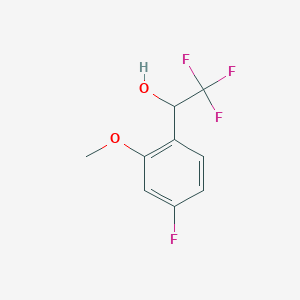
![(S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid](/img/structure/B11718378.png)

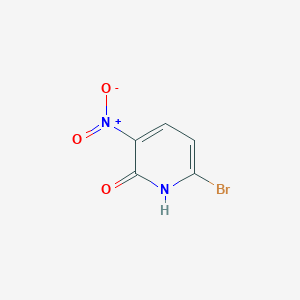
![Furo[2,3-b]furan-2(3H)-one, tetrahydro-, cis-](/img/structure/B11718403.png)

